molecular formula C10H14N4O B8367736 4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol

4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol

Cat. No. B8367736
M. Wt: 206.24 g/mol
InChI Key: NHJIMEOUWHFTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol

InChI

InChI=1S/C10H14N4O/c11-10-9-5-4-8(3-1-2-6-15)14(9)13-7-12-10/h4-5,7,15H,1-3,6H2,(H2,11,12,13)

InChI Key

NHJIMEOUWHFTOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)N)CCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry flask purged with N2 was added platinum(IV) oxide (440 mg, 1.93 mmol) followed by 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)but-3-yn-1-ol (1.30 g, 6.43 mmol) as a solution in acetic acid (50 mL). The mixture was stirred under an H2 atmosphere for 16 h. The mixture was filtered through a pad of Celite®, rinsing with acetic acid and ethanol. The solvent was evaporated under reduced pressure and the residue was taken up in EtOAc (100 mL). The organic was washed with saturated aqueous NaHCO3 (1×100 mL) and the aqueous phase was back extracted with ethyl acetate (3×50 mL). The combined organics were washed with brine, dried (Na2SO4) and concentrated to dryness to afford the 1.2 g (91%) of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 7.77 (s, 1 H), 7.52 (br s, 2 H), 6.78 (d, 1 H), 6.39 (d, 1 H), 4.36 (br s, 1 H), 3.39 (t, 2 H), 2.81 (t, 2H), 1.72-1.61 (m, 2 H), 1.50-1.41 (m, 2 H); ES-MS m/z 207.2 [M+H]+, HPLC RT (min) 1.11.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
440 mg
Type
catalyst
Reaction Step Three
Yield
91%

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